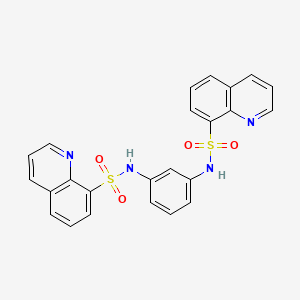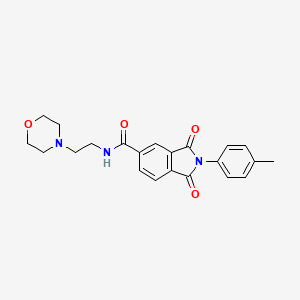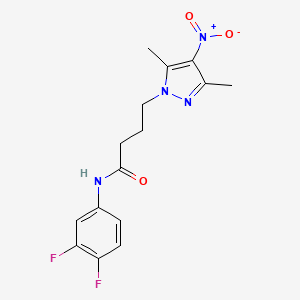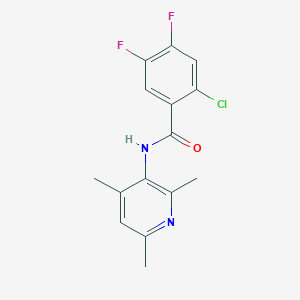![molecular formula C26H25ClN2O4S B11497569 2-(1-benzyl-3-{[(4-chlorophenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B11497569.png)
2-(1-benzyl-3-{[(4-chlorophenyl)sulfonyl]methyl}-1H-indol-2-yl)-N-(2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding alcohols or amines .
Scientific Research Applications
2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
2-{1-Benzyl-3-[(4-chlorobenzenesulfonyl)methyl]-1H-indol-2-yl}-N-(2-hydroxyethyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of benzyl, chlorobenzenesulfonyl, and hydroxyethylacetamide moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C26H25ClN2O4S |
|---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
2-[1-benzyl-3-[(4-chlorophenyl)sulfonylmethyl]indol-2-yl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C26H25ClN2O4S/c27-20-10-12-21(13-11-20)34(32,33)18-23-22-8-4-5-9-24(22)29(17-19-6-2-1-3-7-19)25(23)16-26(31)28-14-15-30/h1-13,30H,14-18H2,(H,28,31) |
InChI Key |
YXMSIFNVNPNVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2CC(=O)NCCO)CS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11497498.png)
![3,4-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11497512.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11497516.png)
![2-chloro-N-[4-(morpholin-4-yl)phenyl]quinazolin-4-amine](/img/structure/B11497520.png)
![Methyl 4-{[(2-methylquinolin-4-yl)methyl]carbamoyl}benzoate](/img/structure/B11497527.png)




![1-[6-Methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11497556.png)
![Cyclohepta[c]pyrrole-4-carboxylic acid, 1,3-dimethyl-8-oxo-2,8-dihydro-, ethyl ester](/img/structure/B11497558.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B11497561.png)

![4-(3,4-dimethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11497583.png)
